molecular formula C15H31NO B1489077 2-(1-Octylpiperidin-4-yl)ethan-1-ol CAS No. 2097977-06-3

2-(1-Octylpiperidin-4-yl)ethan-1-ol

Cat. No.: B1489077
CAS No.: 2097977-06-3
M. Wt: 241.41 g/mol
InChI Key: DJXMCHLADSREEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Octylpiperidin-4-yl)ethan-1-ol is a piperidine derivative featuring an octyl chain at the nitrogen atom and a hydroxyethyl group at the 4-position of the piperidine ring. The compound’s piperidine core is a common motif in bioactive molecules, suggesting possible pharmacological relevance, though empirical data on its specific applications remain sparse.

Properties

CAS No.

2097977-06-3

Molecular Formula

C15H31NO

Molecular Weight

241.41 g/mol

IUPAC Name

2-(1-octylpiperidin-4-yl)ethanol

InChI

InChI=1S/C15H31NO/c1-2-3-4-5-6-7-11-16-12-8-15(9-13-16)10-14-17/h15,17H,2-14H2,1H3

InChI Key

DJXMCHLADSREEQ-UHFFFAOYSA-N

SMILES

CCCCCCCCN1CCC(CC1)CCO

Canonical SMILES

CCCCCCCCN1CCC(CC1)CCO

Origin of Product

United States

Comparison with Similar Compounds

Lipophilicity and Solubility

The octyl chain in this compound enhances lipophilicity compared to shorter-chain analogs (e.g., hydroxyethyl derivatives). This property may improve membrane permeability in drug delivery but reduce aqueous solubility. In contrast, 1-(2-hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol’s hydroxyethyl group balances hydrophilicity, making it suitable for UV absorbers in polar matrices .

Steric and Electronic Effects

The 2,2,6,6-tetramethyl substitution in patent compounds introduces significant steric hindrance, stabilizing the piperidine ring against oxidative degradation—a trait exploited in polymer stabilizers . However, this rigidity may limit conformational flexibility compared to the octyl-substituted target compound, which retains greater rotational freedom.

Functional Group Reactivity

The ethanol moiety in this compound provides a primary hydroxyl group for derivatization (e.g., esterification), analogous to succinyl esters in patent compounds like 1-(2-hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol succinyl ester . Such modifications could expand applications in prodrug design or solubilizing agents.

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